molecular formula C8H7BrN2O B6596362 4-Amino-7-bromoisoindolin-1-one CAS No. 866767-08-0

4-Amino-7-bromoisoindolin-1-one

Cat. No. B6596362
CAS RN: 866767-08-0
M. Wt: 227.06 g/mol
InChI Key: IDJQCUGKOXYOGD-UHFFFAOYSA-N
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Description

4-Amino-7-bromoisoindolin-1-one is a chemical compound with the CAS Number: 866767-08-0 . It has a molecular weight of 227.06 and is a solid at room temperature . This compound has garnered interest from various research fields due to its unique properties and potential applications.


Synthesis Analysis

4-Bromoisoindolin-1-one can be prepared through a two-step synthetic process . In the first step, methyl 3-bromo-2-(bromomethyl)benzoate is synthesized . This is achieved by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-7-bromo-1-isoindolinone . The InChI code for this compound is 1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

4-Amino-7-bromoisoindolin-1-one is a solid at room temperature . It has a molecular weight of 227.06 . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS .

Scientific Research Applications

Pharmaceutical Synthesis

“4-Amino-7-bromoisoindolin-1-one” holds significant potential in pharmaceutical synthesis . It is particularly useful in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS) . This enzyme plays a crucial role in protein synthesis and is implicated in various diseases .

Disease Treatment

By interfering with protein synthesis mediated by MetRS, compounds like “4-Amino-7-bromoisoindolin-1-one” hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

Drug Development

The structure of “4-Amino-7-bromoisoindolin-1-one”, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS . This makes it promising for drug development .

Organic Synthesis

“4-Amino-7-bromoisoindolin-1-one” plays a crucial role in organic synthesis . It is a valuable intermediate in various fields, including pharmaceuticals .

Materials Science

In the field of materials science, “4-Amino-7-bromoisoindolin-1-one” serves as a crucial component . Its capacity to undergo diverse reactions and yield stable intermediates endows it with significant utility as a foundational element in organic chemistry research and development endeavors .

Creation of Novel Compounds and Materials

By virtue of its structural versatility and reactivity, “4-Amino-7-bromoisoindolin-1-one” is instrumental in the creation of novel compounds and materials . This advances scientific exploration and innovation in multiple fields .

Safety and Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362, and P364 .

Future Directions

4-Amino-7-bromoisoindolin-1-one holds significant potential in pharmaceutical synthesis, particularly in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS) . By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

properties

IUPAC Name

4-amino-7-bromo-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJQCUGKOXYOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252821
Record name 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-bromoisoindolin-1-one

CAS RN

866767-08-0
Record name 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866767-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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